molecular formula C16H16N2O3S B2459036 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea CAS No. 1448130-46-8

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2459036
CAS No.: 1448130-46-8
M. Wt: 316.38
InChI Key: BBGNKLQZNLXLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is an organic compound that features a combination of methoxyphenoxy, butynyl, thiophenyl, and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through a Sonogashira coupling reaction between an alkyne and an aryl halide.

    Attachment of the methoxyphenoxy group: This step might involve a nucleophilic substitution reaction where the but-2-yn-1-yl intermediate reacts with 2-methoxyphenol.

    Formation of the thiophen-2-yl urea: This could be done by reacting thiophen-2-yl isocyanate with the previously formed intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of palladium or copper catalysts in coupling reactions.

    Solvents: Selection of appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature and Pressure: Controlling reaction temperature and pressure to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea would depend on its specific application. For instance:

    Biological Activity: If the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

    Material Properties: In materials science, the compound’s structure could influence its physical properties, such as conductivity or reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophenyl group, which can impart distinct electronic and steric properties compared to phenyl or pyridinyl analogs. This uniqueness can influence its reactivity, biological activity, and material properties.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-13-7-2-3-8-14(13)21-11-5-4-10-17-16(19)18-15-9-6-12-22-15/h2-3,6-9,12H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNKLQZNLXLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.